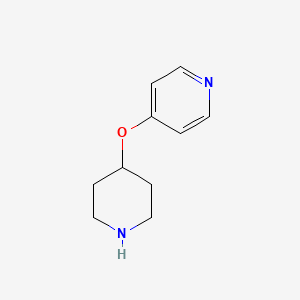

4-(Piperidin-4-yloxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKDCRUEJJZIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Piperidin-4-yloxy)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(piperidin-4-yloxy)pyridine, a key structural motif in modern medicinal chemistry. Esteemed for its versatile role as a synthetic intermediate, this compound is integral to the development of a wide array of therapeutic agents, particularly in the realms of neuropharmacology and anti-inflammatory drug discovery.[1] This document offers a detailed exploration of established synthetic methodologies, including a comparative analysis of the Williamson ether synthesis and the Mitsunobu reaction, elucidating the mechanistic underpinnings and practical considerations for each. Furthermore, a thorough guide to the analytical characterization of this compound is presented, encompassing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in drug development, providing both theoretical insights and actionable protocols to facilitate the efficient and reliable production and validation of this pivotal chemical entity.

Introduction: The Significance of this compound in Drug Discovery

The piperidine moiety is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals, valued for its conformational properties and its ability to engage in crucial interactions with biological targets.[2][3][4] When coupled with a pyridine ring through an ether linkage at the 4-position, the resulting this compound structure offers a unique combination of physicochemical properties. The piperidine ring enhances solubility and provides a handle for further chemical modification, while the pyridine component can participate in hydrogen bonding and π-stacking interactions, crucial for molecular recognition at receptor binding sites.[1]

The strategic importance of this scaffold lies in its role as a key building block for a diverse range of biologically active molecules. Its derivatives have been investigated for their potential as inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1) and as antagonists for various receptors, highlighting its broad therapeutic potential.[2][5] A deep understanding of its synthesis and a robust analytical framework for its characterization are therefore paramount for any research program leveraging this valuable intermediate.

Synthetic Strategies: A Tale of Two Reactions

The formation of the ether linkage is the cornerstone of synthesizing this compound. Two primary and highly effective methods dominate the synthetic landscape: a modified Williamson ether synthesis and the Mitsunobu reaction. The choice between these routes often depends on the specific starting materials, desired reaction conditions, and scalability. A common and strategically sound approach for both methods involves the use of an N-protected 4-hydroxypiperidine, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions at the piperidine nitrogen.[6][7][8]

The Williamson-like Ether Synthesis Approach

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[9][10] In the context of this compound synthesis, a variation of this reaction is employed, utilizing an activated pyridine ring, such as 4-fluoropyridine or 4-chloropyridine, which reacts with the alkoxide of N-Boc-4-hydroxypiperidine.

Mechanism and Rationale:

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the 4-position of the ring towards nucleophilic attack. The alkoxide, generated in situ by treating N-Boc-4-hydroxypiperidine with a strong base like sodium hydride (NaH), attacks the electron-deficient carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the desired ether linkage. The Boc protecting group is crucial here to prevent the piperidine nitrogen from acting as a competing nucleophile.

Diagram 1: Synthetic Pathway via Williamson-like Ether Synthesis

Caption: Synthetic route to this compound via a Williamson-like ether synthesis followed by deprotection.

The Mitsunobu Reaction: A Mild and Versatile Alternative

The Mitsunobu reaction provides a powerful and often milder alternative for the synthesis of ethers, esters, and other functional groups from alcohols.[11][12][13] This reaction is particularly advantageous when dealing with sensitive substrates or when inversion of stereochemistry at a chiral center is desired (though not relevant for the achiral 4-hydroxypiperidine).

Mechanism and Rationale:

The Mitsunobu reaction is a redox-condensation reaction that activates the hydroxyl group of an alcohol for nucleophilic substitution.[11] It typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction is initiated by the formation of a betaine intermediate from the phosphine and the azodicarboxylate. This intermediate then deprotonates the nucleophile (in this case, 4-hydroxypyridine). The resulting alkoxide from N-Boc-4-hydroxypiperidine attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the conjugate base of 4-hydroxypyridine displaces the oxyphosphonium group in an SN2 fashion to yield the desired ether.

Diagram 2: Mitsunobu Reaction Mechanism Overview

Caption: Simplified mechanism of the Mitsunobu reaction for the synthesis of the protected intermediate.

The Crucial Deprotection Step

Regardless of the chosen synthetic route to the N-Boc protected intermediate, the final step is the removal of the Boc group to yield the free piperidine. This is typically achieved under acidic conditions.[14][15]

Rationale and Common Reagents:

The Boc group is labile to acid, and its removal is generally a clean and high-yielding reaction. Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[1][16] The choice of acid and solvent can be optimized to facilitate product isolation, as the hydrochloride salt of the product often precipitates from the reaction mixture.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (Williamson-like Method)

Materials:

-

N-Boc-4-hydroxypiperidine

-

Sodium hydride (60% dispersion in mineral oil)

-

4-Fluoropyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Add 4-fluoropyridine (1.1 eq.) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the title compound.

Synthesis of this compound (Deprotection)

Materials:

-

tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

-

4M HCl in Dioxane (or 20-50% TFA in DCM)

-

Dichloromethane (DCM) (if using TFA)

-

Diethyl ether

Procedure:

-

Dissolve tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol or DCM).

-

Add 4M HCl in dioxane (excess, e.g., 10 eq.) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[14]

-

If a precipitate forms (the hydrochloride salt), collect the solid by filtration and wash with diethyl ether.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to induce precipitation.

-

The hydrochloride salt can be used directly in subsequent reactions or neutralized with a base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent to obtain the free base.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include those for the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), the piperidine ring protons (in the aliphatic region, δ 1.5-3.5 ppm), and a signal for the proton on the carbon bearing the ether oxygen (δ ~4.5 ppm). The NH proton of the piperidine may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. Expected signals include those for the pyridine ring carbons (δ 110-160 ppm) and the piperidine ring carbons (δ 30-70 ppm).

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Pyridine C2, C6-H | δ 8.2-8.4 | ~ δ 150 |

| Pyridine C3, C5-H | δ 6.8-7.0 | ~ δ 110 |

| Piperidine C4-H (CH-O) | δ 4.4-4.6 | ~ δ 70-75 |

| Piperidine C2, C6-H (axial) | δ 2.6-2.8 | ~ δ 45 |

| Piperidine C2, C6-H (equatorial) | δ 3.0-3.2 | ~ δ 45 |

| Piperidine C3, C5-H (axial) | δ 1.6-1.8 | ~ δ 30-35 |

| Piperidine C3, C5-H (equatorial) | δ 1.9-2.1 | ~ δ 30-35 |

| Piperidine N-H | Broad singlet | - |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound (C₁₀H₁₄N₂O), the expected exact mass is approximately 178.1106 g/mol . Electrospray ionization (ESI) is a suitable technique, and the protonated molecule [M+H]⁺ at m/z 179.1184 would be the expected parent ion. Fragmentation may involve cleavage of the ether bond or loss of fragments from the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (piperidine) | 3300-3500 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N, C=C stretch (pyridine ring) | 1500-1600 |

| C-O-C stretch (ether) | 1050-1150 |

Table 2: Key Infrared Absorption Frequencies for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method is generally suitable for pyridine derivatives.[17][18][19]

A general HPLC method would involve:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm.

The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Diagram 3: Characterization Workflow

Caption: A typical workflow for the analytical characterization of this compound.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry. Its synthesis, primarily achieved through Williamson-like or Mitsunobu reactions on an N-Boc protected piperidine precursor followed by deprotection, is well-established and adaptable. The successful synthesis must be accompanied by a rigorous analytical characterization to ensure the identity and purity of the final compound. This guide has provided a detailed overview of the key synthetic methodologies and characterization techniques, offering a solid foundation for researchers and drug development professionals working with this important chemical entity. The insights into the rationale behind experimental choices and the detailed protocols are intended to empower scientists to confidently and efficiently incorporate this compound into their research and development endeavors.

References

- Acta Poloniae Pharmaceutica, 66(3), 239-244.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

- Ali, M. A., et al. (2019). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 16(5), 424-445.

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

- Cui, J., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 7(4), 426-431.

- Hughes, D. L. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(8), 3555-3604.

- Chemical Review and Letters, 4(4), 183-191.

- Singh, P., & Kaur, M. (2016). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 16(1), 3-21.

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. francis-press.com [francis-press.com]

- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. scispace.com [scispace.com]

- 16. peptide.com [peptide.com]

- 17. ptfarm.pl [ptfarm.pl]

- 18. helixchrom.com [helixchrom.com]

- 19. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 4-(Piperidin-4-yloxy)pyridine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(piperidin-4-yloxy)pyridine, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Molecular Structure

This compound is a bifunctional molecule incorporating both a pyridine and a piperidine ring, linked by an ether bond. This unique arrangement imparts a specific set of properties that are highly desirable in medicinal chemistry. The presence of the basic nitrogen atoms in both the pyridine and piperidine rings allows for salt formation, which can enhance solubility and facilitate handling.[1]

The compound is commonly available as its dihydrochloride salt, which improves its stability and solubility in aqueous media.[1][2]

Table 1: Chemical Identifiers

| Identifier | This compound (Free Base) | This compound dihydrochloride |

| CAS Number | 20049-03-0[3] | 308386-36-9[1][2] |

| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₄N₂O · 2HCl[1][2] |

| Molecular Weight | 178.23 g/mol | 251.16 g/mol [1] |

| PubChem CID | 5152155[4] | 17749787[1] |

Molecular Structure:

The structural framework of this compound is key to its utility. The pyridine ring is an electron-deficient aromatic system, while the piperidine ring is a saturated heterocycle that typically adopts a chair conformation. The ether linkage provides a degree of conformational flexibility.

Figure 1: 2D Molecular Structure of this compound.

Synthesis Strategies

The primary method for the synthesis of this compound is the Williamson ether synthesis .[5][6][7][8][9] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This synthesis can be approached in two ways, both involving the reaction of a deprotonated alcohol with an alkyl halide.

Route A: Reaction of 4-hydroxypyridine with a protected 4-halopiperidine. Route B: Reaction of 4-halopyridine with 4-hydroxypiperidine.

Route B is generally preferred to avoid potential side reactions on the more reactive pyridine ring.

Figure 2: Proposed Williamson Ether Synthesis of this compound.

Experimental Protocol (Illustrative)

-

Deprotonation: To a solution of 4-hydroxypiperidine in a suitable aprotic polar solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

Nucleophilic Substitution: A solution of 4-chloropyridine in DMF is then added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is heated to a temperature typically ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Causality in Experimental Choices:

-

Solvent: Aprotic polar solvents like DMF or DMSO are chosen because they can solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available to attack the electrophilic carbon of the 4-halopyridine.[5]

-

Base: A strong, non-nucleophilic base such as NaH is used to ensure complete deprotonation of the alcohol without competing in the nucleophilic substitution reaction.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the highly reactive sodium hydride from reacting with moisture in the air.

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Remarks |

| Melting Point | 69.45 °C | Based on the related compound 4-(piperidin-4-yl)pyridine.[10] |

| Boiling Point | 273.51 °C | Based on the related compound 4-(piperidin-4-yl)pyridine.[10] |

| Water Solubility | High | The presence of two basic nitrogen atoms and the ether oxygen suggests good water solubility, especially at lower pH where it will be protonated. The dihydrochloride salt is expected to be highly soluble. |

| pKa | Not available | Two pKa values are expected, one for the pyridine nitrogen and one for the piperidine nitrogen. The pyridine nitrogen will be less basic than the piperidine nitrogen. |

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and piperidine rings. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7-9 ppm). The protons on the piperidine ring will be in the upfield region (typically δ 1-4 ppm). The proton at the 4-position of the piperidine ring, attached to the carbon bearing the ether oxygen, will likely be a multiplet in the range of δ 4-5 ppm.

-

¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons of the pyridine ring (δ 100-160 ppm) and the aliphatic carbons of the piperidine ring (δ 20-80 ppm). The carbon attached to the ether oxygen will be shifted downfield compared to the other piperidine carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-O-C stretch (ether): Strong band in the region of 1260-1000 cm⁻¹.

-

C=N and C=C stretch (pyridine ring): Bands in the region of 1600-1450 cm⁻¹.[11][12]

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

N-H stretch (piperidine): A secondary amine N-H stretch may be observed as a weak to medium band in the region of 3500-3300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Pyridine and its derivatives are found in a vast number of FDA-approved drugs.[13]

Key Therapeutic Areas of Interest:

-

Neurological Disorders: The ability of this scaffold to cross the blood-brain barrier and interact with central nervous system (CNS) targets makes it a valuable starting point for the development of drugs for neurological and psychiatric conditions.[1]

-

Oncology: Derivatives of this compound have been investigated as inhibitors of various kinases, which are key targets in cancer therapy. For instance, related structures have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

-

Epigenetics: A notable application is in the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. 3-(Piperidin-4-ylmethoxy)pyridine containing compounds have been reported as potent LSD1 inhibitors.[14][15]

-

Antimicrobial and Anti-inflammatory Agents: The pyridine and piperidine moieties are present in numerous compounds with demonstrated antimicrobial and anti-inflammatory activities.[16][17]

Figure 3: Relationship between the this compound scaffold and its therapeutic applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its salts. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling pyridine and piperidine derivatives should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18][19]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[18]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[18][19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][18]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.[20]

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its unique combination of a pyridine and a piperidine ring, connected by a stable ether linkage, provides a scaffold that can be readily functionalized to generate libraries of compounds for screening against a wide range of biological targets. The straightforward synthesis via the Williamson ether synthesis further enhances its appeal to medicinal chemists. As research into novel therapeutics continues to expand, the importance of scaffolds like this compound is set to grow, promising new avenues for the treatment of a multitude of diseases.

References

-

Chem-Impex. This compound Dihydrochloride. [Link]

-

Chem-Impex. 4-(Piperidin-3-Yloxy)Pyridine Dihydrochloride. [Link]

-

MDPI. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. [Link]

-

MDPI. N-oxidation of Pyridine Derivatives - Supporting Information. [Link]

-

SpectraBase. 4-(4'-PIPERIDINYL)-PYRIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. This compound-2-carboxamide. [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

KISHIDA CHEMICAL CO., LTD. 3-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride, PK02987E-2, 2023/5/8. [Link]

-

Chemchart. 4-(piperidin-4-yl)pyridine (581-45-3). [Link]

-

PubChem. This compound. [Link]

-

National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

OUCI. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. [Link]

-

MDPI. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Polish Chemical Society. Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

-

ResearchGate. A review on the medicinal importance of pyridine derivatives. [Link]

-

ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

-

Royal Society of Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

Organic Chemistry Portal. Williamson Synthesis. [Link]

-

PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

ResearchGate. A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). [Link]

-

National Institutes of Health. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

-

Royal Society of Chemistry. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. [Link]

-

PubChem. 5-Methoxy-2-(piperidin-4-yloxy)pyridine. [Link]

-

ResearchGate. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

-

Matrix Fine Chemicals. 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7. [Link]

-

National Institute of Standards and Technology. Piperidine - the NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. parchem.com [parchem.com]

- 4. This compound | C10H14N2O | CID 5152155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. byjus.com [byjus.com]

- 7. Williamson Synthesis [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. 4-(piperidin-4-yl)pyridine (581-45-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to the Solubility and Stability of 4-(Piperidin-4-yloxy)pyridine

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-(Piperidin-4-yloxy)pyridine, focusing on its solubility and stability. For researchers, scientists, and drug development professionals, understanding these parameters is fundamental to advancing this promising heterocyclic scaffold from the laboratory to clinical application. This document is structured to provide not only theoretical grounding but also actionable experimental protocols.

Introduction: The Significance of this compound in Medicinal Chemistry

Heterocyclic compounds are cornerstones of modern drug discovery, with over 85% of biologically active small molecules incorporating such a motif.[1] The unique arrangement of atoms in heterocyclic rings, such as the pyridine and piperidine moieties in this compound, allows for fine-tuning of critical drug-like properties including solubility, lipophilicity, and metabolic stability.[1][2] The this compound core is a versatile building block, appearing in compounds targeting a range of biological pathways.[3][4] Its successful development, however, is contingent on a thorough understanding of its fundamental physicochemical characteristics.

Poor aqueous solubility is a leading cause of attrition in the drug development pipeline, hindering formulation, bioavailability, and the reliability of in vitro assays.[5][6] Similarly, chemical instability can lead to the generation of impurities, loss of potency, and potential toxicity, making a comprehensive stability profile a regulatory necessity.[7][8][9] This guide will, therefore, equip the researcher with the foundational knowledge and methodologies to rigorously assess the solubility and stability of this compound and its derivatives.

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of this compound is presented below. These values are critical inputs for understanding its behavior in various solvent systems and under different stress conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | PubChem CID 5152155[10] |

| Molecular Weight | 178.23 g/mol | PubChem CID 5152155[10] |

| Structure | See Figure 1 | - |

| pKa (Predicted) | ~9.5 (Piperidine N), ~5.5 (Pyridine N) | Inferred from similar structures |

| logP (Predicted) | ~1.5 - 2.0 | Inferred from similar structures |

Figure 1: Chemical Structure of this compound

Structure of this compound.

Aqueous Solubility Assessment

The aqueous solubility of a compound dictates its dissolution rate and, consequently, its absorption and bioavailability. For ionizable molecules like this compound, with two basic nitrogen centers, solubility is highly pH-dependent.[6] The dihydrochloride salt form is often used to enhance aqueous solubility.[3][4] Both kinetic and thermodynamic solubility are important to measure at different stages of drug discovery.[5][11]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically by adding a concentrated DMSO stock to an aqueous buffer. This high-throughput method is valuable for early-stage compound screening.[5][11]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: To a 96-well microplate, add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of each row, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly.

-

Serial Dilution: Perform a serial dilution across the plate to generate a range of concentrations.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It is a lower throughput but more accurate measure, crucial for pre-formulation and lead optimization.[5]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated analytical method such as RP-HPLC with UV detection.[12]

Workflow for Thermodynamic Solubility Measurement.

Chemical Stability Profiling

A comprehensive stability profile is essential to ensure the quality, safety, and efficacy of a drug substance.[13] Stability testing involves subjecting the compound to a variety of environmental factors to understand its degradation pathways.[8] The International Council for Harmonisation (ICH) provides clear guidelines for these studies.[7][9][14]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those encountered during long-term storage.[15] This helps to identify potential degradation products and establish the stability-indicating nature of the analytical methods used.[9] Given its structure, this compound is potentially susceptible to oxidation at the piperidine nitrogen and hydrolysis of the ether linkage under strong acidic or basic conditions.[16][17]

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.[16]

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 8 hours.[16]

-

Thermal Degradation: Store a solid sample and a solution sample at 80°C for 48 hours.[16]

-

Photostability: Expose a solid sample and a solution sample to light according to ICH Q1B guidelines.[7]

-

-

Sample Analysis: At designated time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., RP-HPLC with a photodiode array detector) to separate the parent compound from any degradation products.

Forced Degradation Experimental Workflow.

Long-Term Stability Studies

Following forced degradation, long-term stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish a re-test period or shelf life.[7][13]

-

Batch Selection: Use at least three batches of this compound manufactured by a process that simulates the final production method.[9]

-

Storage Conditions: Store the samples in a container closure system that mimics the proposed packaging under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.[13]

-

Analytical Tests: At each time point, perform a suite of tests including appearance, assay, purity (degradation products), and any other critical quality attributes.

Conclusion and Future Directions

The solubility and stability of this compound are paramount to its successful development as a therapeutic agent. This guide has outlined the rationale and provided detailed, actionable protocols for the comprehensive assessment of these properties. The pH-dependent solubility should be thoroughly mapped to inform formulation strategies, with the dihydrochloride salt form being a viable option for enhancing aqueous solubility.[3][4] Forced degradation studies will illuminate potential liabilities in the molecular structure, guiding future medicinal chemistry efforts to mitigate instability. By adhering to the principles and methodologies described herein, researchers can build a robust data package to support the progression of this compound-based candidates, ultimately de-risking their journey through the drug development process.

References

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

-

Annex 10 - ICH Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

-

Ich guidelines for stability studies 1. Slideshare. [Link]

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

Q1A(R2) Guideline - ICH. International Council for Harmonisation. [Link]

-

This compound-2-carboxamide. PubChem. [Link]

-

This compound. PubChem. [Link]

-

Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

-

In vitro solubility assays in drug discovery. PubMed. [Link]

-

Heterocycles in Medicinal Chemistry. PubMed Central. [Link]

-

Forced Degradation Studies Research Articles. R Discovery. [Link]

-

Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

-

Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

-

High throughput solubility measurement in drug discovery and development. ResearchGate. [Link]

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. pharma.gally.ch [pharma.gally.ch]

- 10. This compound | C10H14N2O | CID 5152155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. database.ich.org [database.ich.org]

- 14. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

The Ascendancy of 4-(Piperidin-4-yloxy)pyridine: A Versatile Heterocyclic Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Authored by: A Senior Application Scientist

Abstract

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the success of any drug discovery campaign. Among the myriad of heterocyclic systems, the 4-(Piperidin-4-yloxy)pyridine motif has emerged as a privileged scaffold, prized for its unique combination of physicochemical properties and synthetic tractability. This guide provides an in-depth analysis of this building block, elucidating its synthesis, key attributes, and strategic applications. We will explore its role in optimizing pharmacokinetic profiles, its utility as a rigid and polar linker in novel therapeutic modalities like PROTACs, and its incorporation into potent inhibitors for various biological targets. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to leverage the full potential of this versatile chemical entity.

Introduction: The Strategic Value of Heterocyclic Building Blocks

Heterocyclic compounds form the cornerstone of modern pharmaceuticals. The inclusion of nitrogen atoms within cyclic structures, particularly in aromatic (pyridine) and saturated (piperidine) rings, profoundly influences a molecule's properties.[1][2] The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor, enhancing solubility and target engagement, while its aromatic nature provides a rigid scaffold for orienting substituents.[3] Conversely, the sp³-hybridized piperidine ring offers a three-dimensional geometry that can improve metabolic stability and escape flatland, a common pitfall in drug design.[4]

The this compound scaffold elegantly merges these two worlds. It is a bifunctional entity that provides both a basic nitrogen handle for salt formation and solubility enhancement, and a secondary amine that serves as a versatile point for further chemical elaboration. Its semi-rigid nature, conferred by the ether linkage between the two rings, makes it an exceptionally useful component for precisely positioning pharmacophoric elements in three-dimensional space.

Synthesis and Physicochemical Profile

The construction of the this compound core is typically achieved through straightforward and scalable chemical transformations.

General Synthesis Strategy: Williamson Ether Synthesis

The most common and reliable method for forging the critical C-O-C ether bond is the Williamson ether synthesis. This reaction involves the coupling of an alkoxide with a suitable organohalide. In this context, two primary routes are viable, with the choice often dictated by the availability and cost of starting materials, as well as the desired protecting group strategy for the piperidine nitrogen.

-

Route A: Nucleophilic substitution of 4-chloropyridine with the alkoxide of N-protected 4-hydroxypiperidine.

-

Route B: Nucleophilic substitution of a 4-halopiperidine derivative with the phenoxide of 4-hydroxypyridine.

Route A is frequently preferred due to the commercial availability of various N-protected 4-hydroxypiperidine derivatives (e.g., N-Boc, N-Cbz).

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound Dihydrochloride

This protocol is a representative example based on established chemical principles.

Step 1: Formation of N-Boc-4-(pyridin-4-yloxy)piperidine

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise.

-

Scientist's Insight: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the secondary alcohol to form the potent nucleophile, the alkoxide. The reaction is performed at 0 °C to control the initial exothermic reaction.

-

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

-

Add a solution of 4-chloropyridine hydrochloride (1.1 eq.) and a tertiary amine base like triethylamine (1.1 eq) to the reaction mixture. Alternatively, freebase 4-chloropyridine can be used. The mixture is then heated to 80-100 °C.

-

Scientist's Insight: The hydrochloride salt of 4-chloropyridine is often more stable and less volatile than the free base. A scavenger base is added to neutralize the HCl salt in situ. The elevated temperature is necessary to drive the nucleophilic aromatic substitution (SNAr) reaction to completion.

-

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and quench carefully by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford N-Boc-4-(pyridin-4-yloxy)piperidine.

Step 2: Boc Deprotection

-

Dissolve the purified N-Boc-4-(pyridin-4-yloxy)piperidine (1.0 eq.) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M HCl, 5-10 eq.).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the dihydrochloride salt. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether or hexane, and dried under vacuum to yield this compound dihydrochloride as a stable salt.[5]

Key Physicochemical Properties

The resulting scaffold possesses a desirable balance of properties that make it attractive for drug design.

| Property | Value/Description | Rationale & Impact on Drug Design |

| Molecular Weight | 192.25 g/mol (free base)[6] | Low molecular weight provides ample room for further derivatization without violating Lipinski's Rule of Five. |

| cLogP | ~1.0 - 1.5 (calculated) | Occupies a favorable "sweet spot" of lipophilicity, balancing membrane permeability with aqueous solubility. |

| pKa | Piperidine N: ~9-10; Pyridine N: ~5-6 | The presence of two basic centers allows for fine-tuning of solubility and salt form. The piperidine nitrogen is typically protonated at physiological pH, providing a positive charge that can improve solubility and engage in ionic interactions with targets.[7] |

| Topological Polar Surface Area (TPSA) | 42.1 Ų (calculated) | Contributes to good oral bioavailability by facilitating passive diffusion across cell membranes. |

| Structural Rigidity | Semi-rigid | The ether linkage and ring systems reduce conformational flexibility compared to aliphatic linkers, which can decrease the entropic penalty upon binding to a target.[8] |

Applications in Medicinal Chemistry

The utility of this compound is best illustrated through its successful incorporation into various therapeutic agents and research compounds.

As a Scaffold in Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The this compound moiety is frequently used to bridge different pharmacophoric elements and to improve the overall drug-like properties of the inhibitor.

Case Study: A Novel MET Kinase Inhibitor A potent and selective MET kinase inhibitor, GNE-A, incorporates a complex derivative of the this compound scaffold.[9] This moiety serves to correctly position the molecule within the ATP binding pocket of the kinase while simultaneously contributing to a favorable pharmacokinetic profile.

Pharmacokinetic Profile of GNE-A [9]

| Species | Clearance (mL/min/kg) | Terminal Half-Life (h) | Oral Bioavailability (%) |

|---|---|---|---|

| Mouse | 15.8 | - | 88.0 |

| Rat | 36.6 | 1.67 | 11.2 |

| Dog | 2.44 | 16.3 | 55.8 |

| Monkey | 13.9 | - | 72.4 |

The data demonstrates that molecules containing this scaffold can achieve moderate to high oral bioavailability across multiple species, a critical parameter for drug development.[9] The pyridine and piperidine nitrogens provide handles for modulating solubility and permeability, which are key determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10]

As a Versatile Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[11] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer; its composition and rigidity are critical for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).

The this compound moiety is an excellent component for PROTAC linkers.

-

Optimal Rigidity: Saturated rings like piperidine introduce conformational constraints that can pre-organize the PROTAC into an active conformation, reducing the entropic penalty of forming the ternary complex.[8][11]

-

Improved Physicochemical Properties: Traditional PEG or alkyl linkers can lead to PROTACs with poor solubility and high lipophilicity. The incorporation of ionizable motifs like piperidine and polar groups like pyridine can significantly improve aqueous solubility and overall drug-like properties.[12]

Caption: Role of the this compound core as a linker in PROTACs.

In Agents Targeting the Central Nervous System (CNS)

The ability to modulate physicochemical properties makes this scaffold valuable for developing drugs that target the CNS. Its structure is found in compounds designed for neurological disorders, where it can aid in achieving the required brain penetration and interaction with specific receptors.[5] The piperidine ring is a common feature in many CNS-active drugs, and its combination with the polar pyridine ring allows for fine-tuning of properties like lipophilicity and hydrogen bonding capacity, which are critical for crossing the blood-brain barrier.

Conclusion and Future Outlook

The this compound building block represents a convergence of desirable traits for modern drug discovery. It offers synthetic accessibility, a low molecular weight starting point, and a unique combination of semi-rigidity and tunable polarity. Its proven success in diverse applications, from kinase inhibitors to advanced PROTAC degraders, underscores its value to the medicinal chemist's toolbox.[5][12] As drug discovery continues to tackle increasingly complex biological targets and modalities, the strategic deployment of well-characterized, versatile, and property-enhancing scaffolds like this compound will remain a critical component of successful therapeutic design.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62344237, this compound-2-carboxamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5152155, this compound. Retrieved from [Link]

-

Scafuri, B., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved from [Link]

-

Meanwell, N. A., et al. (2014). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica. Retrieved from [Link]

- Google Patents. (n.d.). CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.

-

Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Konovalov, S., et al. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Retrieved from [Link]

-

El-Damasy, D. A., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports. Retrieved from [Link]

- Google Patents. (n.d.). WO2013041038A1 - Pyridine compounds as inhibitors of kinase.

-

Chen, X., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules. Retrieved from [Link]

-

Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. Retrieved from [Link]

-

Liu, X.-H., et al. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules. Retrieved from [Link]

-

Basak, A. K., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Retrieved from [Link]

-

Kumar, S., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

-

Stepan, A. F., et al. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Retrieved from [Link]

-

Ismaili, L., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C10H14N2O | CID 5152155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. precisepeg.com [precisepeg.com]

- 9. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempep.com [chempep.com]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Modern Alchemist's Guide to Pyridine Derivatives: From Rational Design to Scalable Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy and Future Promise of the Pyridine Scaffold

The pyridine ring, a simple six-membered heterocycle, is arguably one of the most influential motifs in modern medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its tunable basicity, have made it a cornerstone in the design of therapeutic agents.[1][2] From blockbuster drugs like the proton-pump inhibitor esomeprazole to the calcium channel blocker amlodipine, the pyridine scaffold is a testament to the power of heterocyclic chemistry in addressing human health challenges.[1] This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive and practical overview of the discovery and synthesis of novel pyridine derivatives. We will move beyond a simple recitation of reactions and delve into the strategic thinking and mechanistic understanding that underpin the development of robust and scalable synthetic routes. Our focus will be on providing actionable insights and detailed protocols that empower researchers to navigate the complexities of pyridine chemistry with confidence.

I. Strategic Approaches to Pyridine Ring Construction: A Comparative Analysis

The synthesis of a substituted pyridine is not a one-size-fits-all endeavor. The choice of synthetic strategy is dictated by the desired substitution pattern, the required scale of the synthesis, and the overall complexity of the target molecule. Here, we will explore three major pillars of modern pyridine synthesis, providing a comparative analysis to guide your experimental design.

The Workhorse of Diversity: Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) have emerged as a powerful tool in medicinal chemistry for their ability to generate complex molecular architectures in a single, convergent step.[3][4] This approach offers significant advantages in terms of atom economy, reduced reaction times, and the rapid generation of compound libraries for biological screening.[5][6]

First reported in 1881, the Hantzsch synthesis remains one of the most reliable and versatile methods for the preparation of dihydropyridines, which can be readily oxidized to their corresponding pyridine analogs.[7][8] The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[8]

Causality in Action: Why Choose the Hantzsch Synthesis?

The primary driver for employing the Hantzsch synthesis is its operational simplicity and the ready availability of starting materials. It is an excellent choice for generating symmetrically substituted pyridines. However, the classical conditions often require harsh workups and can lead to low yields.[9] Modern modifications, such as the use of microwave irradiation or catalysts like p-toluenesulfonic acid (PTSA), have significantly improved the efficiency and environmental footprint of this venerable reaction.[5][8]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of Ethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol provides a greener and more efficient alternative to conventional heating methods.

-

Materials:

-

Benzaldehyde (1.0 mmol)

-

Ethyl acetoacetate (2.0 mmol)

-

Ammonium acetate (1.2 mmol)

-

Ethanol (5 mL)

-

-

Procedure:

-

In a 10 mL microwave reactor vessel, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 100°C for 5-10 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction vessel to room temperature.

-

The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, remove the ethanol under reduced pressure and purify the crude product by column chromatography on silica gel.

-

-

Oxidation to the Pyridine:

-

Dissolve the dihydropyridine product in glacial acetic acid.

-

Add a suitable oxidizing agent, such as nitric acid or potassium permanganate, portion-wise while monitoring the reaction by TLC.[8]

-

Once the oxidation is complete, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final pyridine derivative by column chromatography or recrystallization.

-

II. Precision Engineering: C-H Functionalization of the Pyridine Core

Direct C-H functionalization has revolutionized the synthesis of complex molecules by offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For pyridines, this strategy allows for the late-stage introduction of substituents, a highly desirable feature in drug discovery for rapid structure-activity relationship (SAR) studies.

Navigating the Regioselectivity Challenge

The inherent electronic properties of the pyridine ring make it susceptible to nucleophilic attack at the C2 and C4 positions, while electrophilic substitution is favored at the C3 position.[10] However, achieving site-selective C-H functionalization can be challenging. Modern catalytic systems have provided elegant solutions to this problem.

Palladium catalysis has been instrumental in the development of C-H arylation methods for pyridines. These reactions typically involve the use of a directing group to control the regioselectivity of the C-H activation step.

Expert Insight: The Rationale Behind Ligand and Additive Choice

The success of a palladium-catalyzed C-H arylation often hinges on the judicious choice of ligand and additives. Phosphine ligands, for example, can modulate the electronic and steric properties of the palladium center, influencing both catalytic activity and selectivity.[11] Carboxylic acid additives can act as proton shuttles, facilitating the C-H activation step.[12]

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative [11]

This protocol details the synthesis of a fused heteroaromatic compound via an intramolecular C-H arylation reaction.

-

Materials:

-

N-(2-bromophenyl)-6-methylpicolinamide (0.100 mmol)

-

Potassium carbonate (0.304 mmol)

-

Tetrabutylammonium bromide (0.098 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 10 mol %)

-

Triphenylphosphine (PPh₃, 10 mol %)

-

N,N-Dimethylacetamide (DMA) (3.1 mL)

-

-

Procedure:

-

To a screw-capped test tube equipped with a magnetic stirring bar, add the amide substrate, potassium carbonate, tetrabutylammonium bromide, Pd(OAc)₂, and triphenylphosphine.

-

Dissolve the mixture in DMA.

-

Stir the reaction mixture at 110°C for 24 hours.

-

After cooling to room temperature, add water (3 mL).

-

Extract the product with dichloromethane (3 x 2 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the cyclized product.

-

III. The Power of Catalysis: Transition Metal-Mediated Pyridine Synthesis

Transition metal catalysis offers a diverse toolbox for the construction of pyridine rings, often enabling transformations that are not feasible under thermal conditions.[13] These methods are characterized by their high efficiency and ability to construct highly functionalized pyridines from simple and readily available starting materials.[14]

[2+2+2] Cycloadditions: A Convergent Route to Polysubstituted Pyridines

The [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by transition metals such as cobalt or rhodium, provides a powerful and atom-economical route to pyridines. This reaction allows for the rapid assembly of complex substitution patterns with high regioselectivity.

Under the Hood: The Role of the Metal Catalyst

The metal catalyst plays a crucial role in orchestrating the assembly of the pyridine ring by pre-organizing the alkyne and nitrile components in its coordination sphere, thereby lowering the activation energy for the cycloaddition.[13]

Experimental Workflow: Conceptual Overview of a Rhodium-Catalyzed [2+2+2] Cycloaddition

While a detailed, universally applicable protocol is substrate-dependent, the general workflow is as follows:

-

Catalyst Activation: The active rhodium(I) catalyst is typically generated in situ from a stable precursor.

-

Ligand Exchange: The alkyne and nitrile substrates coordinate to the rhodium center.

-

Oxidative Cyclization: The coordinated substrates undergo a series of oxidative cyclization steps to form a metallacyclic intermediate.

-

Reductive Elimination: The final pyridine product is released from the metal center, regenerating the active catalyst.

IV. Data-Driven Decision Making: Quantitative Comparison of Synthetic Methods

To facilitate an informed choice of synthetic strategy, the following table summarizes key quantitative data for the different approaches discussed.

| Synthetic Method | Key Advantages | Typical Yields | Reaction Conditions | Key Considerations |

| Hantzsch Synthesis (Microwave-Assisted) | Rapid reaction times, high yields, operational simplicity, green chemistry approach.[5] | 82-94%[5] | Microwave irradiation, 100°C, 5-10 min.[5] | Requires a subsequent oxidation step to form the pyridine.[8] |

| Palladium-Catalyzed C-H Arylation | High atom and step economy, late-stage functionalization, excellent regioselectivity with directing groups.[11][12] | 70-94%[11] | High temperatures (110-130°C), palladium catalyst, ligand, and base.[11] | May require optimization of catalyst, ligand, and reaction conditions for each substrate. |

| Transition Metal-Catalyzed [2+2+2] Cycloaddition | High atom economy, convergent synthesis, access to highly substituted pyridines.[13] | Generally good to excellent, but substrate-dependent. | Transition metal catalyst (e.g., Co, Rh), often requires elevated temperatures.[13] | Catalyst cost and sensitivity can be a factor. |

V. Visualizing the Synthetic Landscape: Workflows and Relationships

To further clarify the relationships between these synthetic strategies and their application in a drug discovery context, the following diagrams are provided.

Caption: Comparative workflows of major pyridine synthesis strategies.

Caption: Role of different synthesis strategies in the drug discovery pipeline.

VI. Troubleshooting and Final Considerations

Even with well-established protocols, challenges can arise in the synthesis of pyridine derivatives. Low yields, the formation of side products, and purification difficulties are common hurdles.

Common Pitfalls and Proactive Solutions

-

Low Yields in Hantzsch Synthesis: Incomplete oxidation of the dihydropyridine intermediate is a frequent culprit. Ensure the use of a suitable oxidizing agent and monitor the reaction to completion.[9]

-

Poor Regioselectivity in C-H Functionalization: The electronic nature of substituents on the pyridine ring can significantly influence the outcome. Careful consideration of directing groups and reaction conditions is crucial.[12]

-

Catalyst Deactivation: In transition metal-catalyzed reactions, impurities in starting materials or solvents can poison the catalyst. Using high-purity reagents and inert reaction conditions is essential.[15]

Conclusion: A Call for Innovation

The synthesis of novel pyridine derivatives remains a vibrant and evolving field of research. The continued development of more efficient, selective, and sustainable synthetic methodologies will be crucial for unlocking the full therapeutic potential of this remarkable scaffold. By understanding the underlying principles of reactivity and catalysis, and by embracing modern synthetic tools, researchers can continue to push the boundaries of what is possible in drug discovery and development.

References

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS GCI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Hantzsch pyridine synthesis. Chemistry LibreTexts. Retrieved from [Link]

-

Beilstein Journals. (2015). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals. Retrieved from [Link]

-

NIH. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. NIH. Retrieved from [Link]

-

Medium. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Retrieved from [Link]

-

NIH. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. NIH. Retrieved from [Link]

-

MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Retrieved from [Link]

-

Scribd. (n.d.). How To Make Pyridines: The Hantzsch Pyridine Synthesis. Scribd. Retrieved from [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. Retrieved from [Link]

-

Beilstein Journals. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Retrieved from [Link]

-

Elsevier. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Elsevier. Retrieved from [Link]

-

Bohrium. (2022). a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. Bohrium. Retrieved from [Link]

-

ACS Omega. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Publications. Retrieved from [Link]

-

Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

-

ResearchGate. (2025). One pot multicomponent synthesis of functionalized pyridines using morpholine organobase at ambient temperature. ResearchGate. Retrieved from [Link]

-

NIH. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. NIH. Retrieved from [Link]

-

NIH. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. NIH. Retrieved from [Link]

-

MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Retrieved from [Link]

-

ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Retrieved from [Link]

-

RSC Publishing. (2014). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. RSC Publishing. Retrieved from [Link]

-

Kobe University. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaroma. Kobe University Repository. Retrieved from [Link]

-

NIH. (2022). Pyridine: the scaffolds with significant clinical diversity. NIH. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Metal-catalysed Pyridine Ring Synthesis. ACS GCI. Retrieved from [Link]

-

Beilstein Journals. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [Link]

-

RSC Publishing. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Publishing. Retrieved from [Link]

-

NIH. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. NIH. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Multicomponent Reactions. ACS GCI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

-